molecular formula C19H22N4O B5682457 N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide

N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide

Cat. No. B5682457
M. Wt: 322.4 g/mol
InChI Key: SKNMNPHJVAMFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide, also known as DPP, is a chemical compound that has gained significant attention in the scientific community for its potential use in drug discovery. DPP is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a critical role in the innate immune response to viral and bacterial infections.

Mechanism of Action

N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide is a potent and selective inhibitor of cGAS, which is an enzyme that catalyzes the production of cyclic GMP-AMP (cGAMP) in response to viral and bacterial infections. cGAMP then activates the stimulator of interferon genes (STING) pathway, leading to the production of interferons and other cytokines that activate the immune response. N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide inhibits cGAS by binding to its active site, preventing the production of cGAMP and the activation of the STING pathway.
Biochemical and Physiological Effects:
N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide has been shown to have potent inhibitory effects on cGAS activity in vitro and in vivo. Inhibition of cGAS by N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide leads to a reduction in the production of interferons and other cytokines that are involved in the immune response to viral and bacterial infections. N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases, such as lupus and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of cGAS, which makes it a valuable tool for studying the role of cGAS in the immune response to viral and bacterial infections, as well as in autoimmune diseases and cancer. Additionally, N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide and its potential use as a therapeutic agent. One area of research is the development of more potent and selective cGAS inhibitors that can be used in the treatment of autoimmune diseases and cancer. Another area of research is the study of the downstream effects of cGAS inhibition, particularly in the context of viral and bacterial infections. Additionally, the use of N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide in combination with other drugs or immunotherapies is an area of research that holds promise for the treatment of a variety of diseases.

Synthesis Methods

The synthesis of N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide involves a multi-step process that begins with the reaction of 2-aminopyrazole with 4-chlorobenzaldehyde to form the intermediate 2-(4-chlorobenzyl)pyrazolo[1,5-a]pyrimidine. This intermediate is then reacted with N,N-diisopropylethylamine and benzoyl chloride to yield the final product, N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide. The synthesis method for N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide has been extensively studied in the field of immunology for its potential use as a therapeutic agent for the treatment of autoimmune diseases, such as lupus and rheumatoid arthritis. N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide has also been studied for its potential use in cancer therapy, as cGAS has been shown to play a role in the immune response to cancer cells. Additionally, N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide has been used in the study of viral and bacterial infections, as cGAS is a critical component of the innate immune response to these infections.

properties

IUPAC Name

N,N-di(propan-2-yl)-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-13(2)23(14(3)4)19(24)16-9-6-5-8-15(16)17-12-21-22-11-7-10-20-18(17)22/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNMNPHJVAMFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=C3N=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide

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